4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide
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Overview
Description
4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide is an intriguing chemical compound with a structure that combines aromatic and heterocyclic components The presence of chlorine and trifluoromethyl groups, as well as the benzenecarboxamide moiety, suggests it has unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide typically involves multi-step processes. Starting from commercially available precursors, the synthesis could follow these general steps:
Preparation of the Pyridine Intermediate:
Piperazine Introduction: : The pyridine intermediate is then reacted with piperazine to form the pyridinylpiperazine derivative.
Carboxamide Formation: : Finally, this intermediate undergoes a reaction with 4-chlorobenzenecarbonyl chloride to form the desired benzenecarboxamide compound.
Industrial Production Methods: For large-scale production, efficient catalytic methods and high-yield purification techniques are employed. These methods ensure cost-effectiveness and minimize the generation of waste byproducts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, where the piperazine nitrogen atoms may be oxidized to form nitroxides.
Reduction: : The aromatic rings are susceptible to reduction under strong reducing conditions, potentially leading to dechlorination or removal of the trifluoromethyl groups.
Substitution: : Electrophilic and nucleophilic substitutions can occur at the chlorinated and trifluoromethylated positions.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Nucleophiles like amines, thiols, and other anionic species.
Major Products Formed:
Derivatives of the original compound with modified functional groups, such as hydroxyl or amino groups replacing chlorides.
Scientific Research Applications
The compound finds its applications in diverse scientific realms:
Chemistry: : As a precursor in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: : For investigating interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Potential development of pharmaceuticals due to its unique structure, especially in designing novel inhibitors or modulators of specific biological pathways.
Industry: : Use as an intermediate in the production of complex chemical entities and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects is closely tied to its structure:
Molecular Targets: : It likely interacts with proteins such as enzymes, ion channels, or receptors due to its aromatic and heterocyclic nature.
Pathways Involved: : Depending on its specific application, it might inhibit enzyme activity, block ion channel function, or modulate receptor signaling.
Comparison with Similar Compounds
Comparison with Other Compounds:
Compared to simpler benzenecarboxamide compounds, 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide offers more complex interactions due to its multiple functional groups.
Other similar compounds might lack the trifluoromethyl group, which is crucial for enhanced lipophilicity and metabolic stability.
List of Similar Compounds:
4-chloro-N-(2-pyridinyl)benzenecarboxamide: : Lacks the piperazine and trifluoromethyl groups, offering a simpler structure.
3-chloro-5-(trifluoromethyl)-2-pyridyl piperazine: : Missing the benzenecarboxamide moiety but shares the trifluoromethylated pyridine and piperazine structures.
Trifluoromethylbenzene derivatives: : Compounds with similar trifluoromethyl substitution on an aromatic ring but differing in other functional groups.
The unique combination of functional groups in this compound sets it apart, offering specific chemical properties that can be leveraged for targeted applications in various scientific fields.
Properties
IUPAC Name |
4-chloro-N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2F3N4O/c20-15-3-1-13(2-4-15)18(29)25-5-6-27-7-9-28(10-8-27)17-16(21)11-14(12-26-17)19(22,23)24/h1-4,11-12H,5-10H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSVYIKBZJIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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